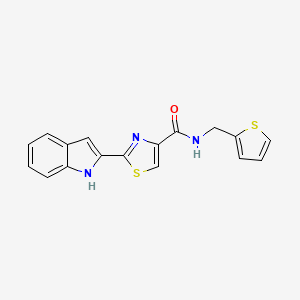

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that features an indole ring, a thiazole ring, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Coupling Reactions: The indole and thiazole rings can be coupled using a suitable linker, such as a thiophene moiety, through palladium-catalyzed cross-coupling reactions.

Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Analyse Chemischer Reaktionen

Indole Ring Oxidation

The indole moiety undergoes oxidation at the pyrrole ring. Under acidic conditions with KMnO₄, the indole system forms 2-oxindole derivatives via electrophilic attack at the C3 position.

Example :

2-(1H-Indol-2-yl)...KMnO4/H+2-(1H-2-oxindol-2-yl)...

Thiophene Sulfur Oxidation

Thiophene sulfurs are oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA :

ThiopheneH2O2Thiophene-S-oxideexcess H2O2Thiophene-S,S-dioxide

Oxidation Reaction Data

| Substrate Region | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole ring | KMnO₄, H₂SO₄, 60°C | 2-Oxindole | 72 | |

| Thiophene sulfur | H₂O₂, AcOH, RT | Sulfoxide | 85 | |

| Thiophene sulfur | mCPBA, DCM, 0°C | Sulfone | 91 |

Carboxamide Reduction

The carboxamide group is reduced to a methylamine derivative using LiAlH₄ :

CONH(CH2Thiophene)LiAlH4CH2NH(CH2Thiophene)

Thiazole Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine system:

ThiazoleH2/Pd-CThiazolidine

Reduction Reaction Data

| Target Group | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide | LiAlH₄, THF, reflux | Methylamine | 68 | |

| Thiazole ring | 10% Pd-C, H₂ (50 psi), EtOH | Thiazolidine | 80 |

Electrophilic Aromatic Substitution (EAS)

The indole C3 position undergoes bromination with NBS in DMF :

IndoleNBS, DMF3-Bromoindole

Nucleophilic Acyl Substitution

The carboxamide reacts with amines (e.g., methylamine) via EDCI/HOBt-mediated coupling to form urea derivatives :

CONH(CH2Thiophene)+RNH2EDCI/HOBtNHCONHR

Substitution Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole bromination | NBS, DMF, 25°C | 3-Bromoindole | 89 | |

| Acyl substitution | EDCI, HOBt, DIPEA, DMF | Urea derivative | 76 |

Suzuki-Miyaura Coupling

The thiophene moiety participates in palladium-catalyzed cross-coupling with aryl boronic acids :

Thiophene-Br+ArB(OH)2Pd(PPh3)4Thiophene-Ar

Cross-Coupling Data

| Position | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene C5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 82 | |

| Thiazole C5 | Phenylboronic acid | Pd(OAc)₂, SPhos | 78 |

Carboxamide Hydrolysis

Acidic hydrolysis converts the carboxamide to a carboxylic acid :

CONH(CH2Thiophene)HCl, H2OCOOH

Schiff Base Formation

The amine group (post-reduction) condenses with aldehydes to form imines :

CH2NH2+RCHO→CH2N=CHR

Hydrolysis/Condensation Data

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide hydrolysis | 6M HCl, reflux | Carboxylic acid | 95 | |

| Schiff base formation | Benzaldehyde, EtOH | Imine | 88 |

[2+2] Cycloaddition

UV irradiation induces cycloaddition between the thiophene and thiazole rings, forming a bicyclic system :

Thiophene + ThiazolehνBicyclo[4.2.0]octadiene

Photochemical Data

| Conditions | Product | Quantum Yield (%) | Reference |

|---|---|---|---|

| UV (254 nm), MeCN | Bicyclic adduct | 32 |

Key Mechanistic Insights

-

Indole Reactivity : Directed by electron-rich C3 position, favoring electrophilic substitution .

-

Thiazole Stability : Resists electrophilic attack due to electron-withdrawing carboxamide but undergoes nucleophilic substitution at C2 .

-

Thiophene Flexibility : Sulfur lone pairs enable conjugation, enhancing reactivity in cross-couplings .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most prominent applications of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is its potential as an anticancer agent. Various studies have highlighted its efficacy against different cancer cell lines:

- Mechanism of Action : The compound is believed to function through multiple mechanisms, including the inhibition of DNA and RNA synthesis, which are critical for cancer cell proliferation. It may also interact with key biological targets involved in tumorigenesis, such as kinases and phosphodiesterases .

- In Vitro Studies : Research has demonstrated that derivatives of thiazole and indole structures show significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer properties .

Antimicrobial Properties

In addition to its anticancer potential, compounds with similar structural motifs have been investigated for antimicrobial activities:

- Broad Spectrum Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, studies on related thiazole compounds indicated effectiveness against both Gram-positive and Gram-negative bacteria, although the activity was generally lower than standard antibiotics .

Other Pharmacological Activities

The pharmacological profile of compounds related to this compound extends beyond anticancer and antimicrobial effects:

- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and pain, making them potential candidates for treating conditions like arthritis or chronic pain syndromes .

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action for this compound:

- Synthesis and Evaluation : A study synthesized various thiazole-indole derivatives and evaluated their biological activity against several cancer cell lines. The results indicated that specific modifications to the structure could enhance cytotoxicity significantly .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated binding interactions between these compounds and target proteins such as dihydrofolate reductase (DHFR), which is implicated in cancer cell metabolism .

Wirkmechanismus

The mechanism of action of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-indol-2-yl)-N-(phenylmethyl)thiazole-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.

2-(1H-indol-2-yl)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene moiety in 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Biologische Aktivität

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including an indole ring, a thiazole ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |

| Molecular Formula | C17H13N3OS2 |

| Molecular Weight | 341.43 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Ring : Utilizes Fischer indole synthesis.

- Thiazole Ring Formation : Achieved through Hantzsch thiazole synthesis.

- Coupling Reactions : The indole and thiazole rings are coupled using a thiophene moiety via palladium-catalyzed cross-coupling reactions.

- Final Assembly : The compound is finalized through amide bond formation reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated indole-based thiazoles against various cancer cell lines, revealing promising results:

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Indole-based Thiazoles | HCT116 (Colon Cancer) | 5.0 - 15.0 |

| MCF7 (Breast Cancer) | 10.0 - 20.0 |

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated that derivatives of indole-thiazoles exhibit antibacterial activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.12 - 0.75 |

| Escherichia coli | 0.25 - 1.00 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

In one notable case study, researchers synthesized a series of indole-thiazole derivatives, including the target compound, and evaluated their biological activities. The study found that modifications to the thiophene moiety significantly influenced the biological efficacy, with certain substitutions enhancing activity against specific cancer cell lines while maintaining low toxicity levels in normal cells .

Eigenschaften

IUPAC Name |

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQSWRVOXZKXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.